

HTI-286 P-glycoprotein mediated resistance comparison

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Compound Focus: Taltobulin trifluoroacetate

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HTI-286 and P-glycoprotein-Mediated Resistance

HTI-286 is a synthetic analogue of the natural tripeptide hemiasterlin, derived from marine sponges. It is a potent antimicrotubule agent that binds to the Vinca-peptide site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis [1] [2].

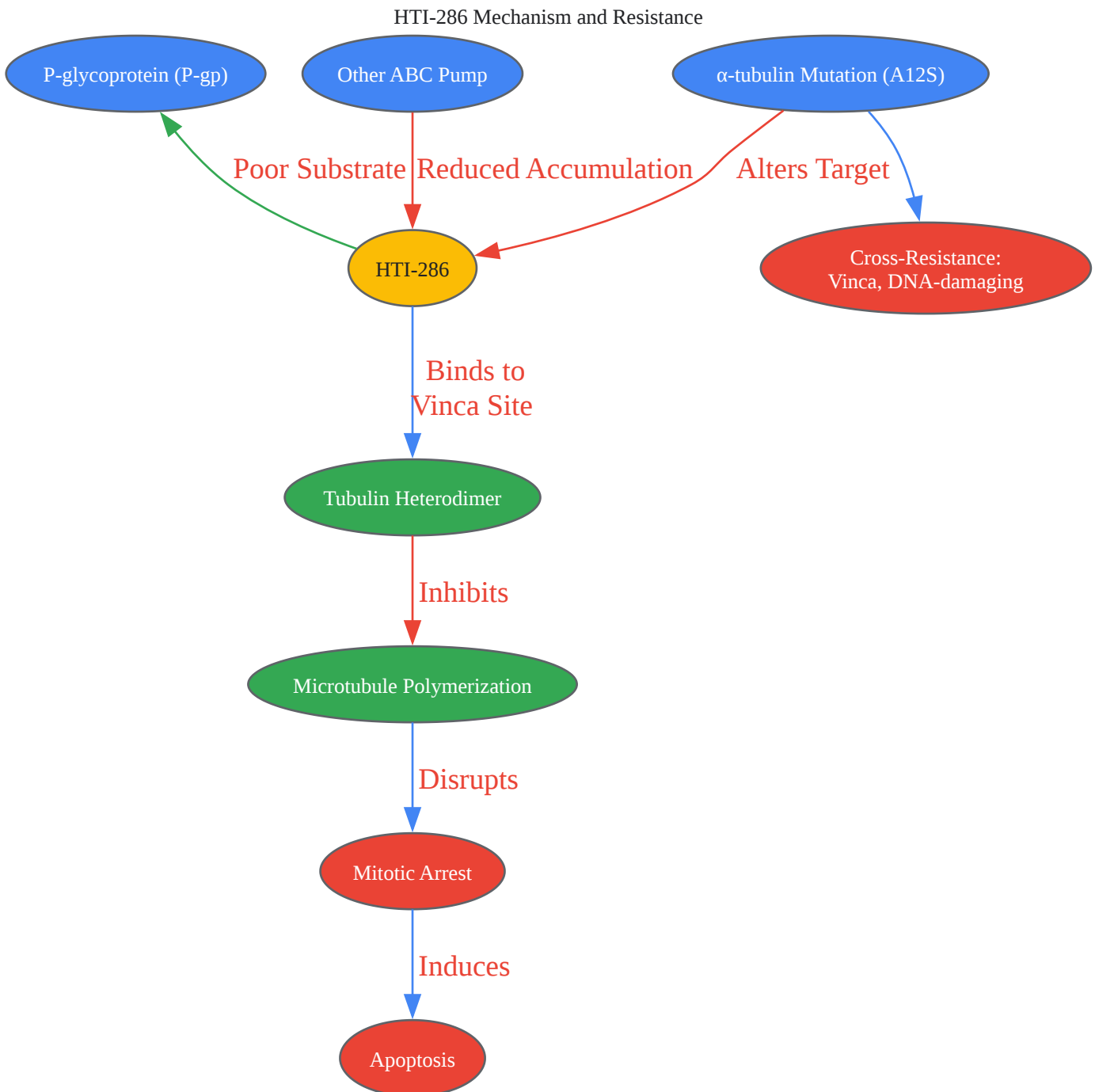
A key characteristic of HTI-286 is its reduced susceptibility to multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump, a common challenge with other antimicrotubule drugs like taxanes and vinca alkaloids [1] [2]. The table below summarizes its performance in preclinical models.

Feature	HTI-286	Paclitaxel/Taxanes	Vinblastine/Vinca Alkaloids
Mean IC ₅₀ (Proliferation)	2.5 ± 2.1 nM (18 human tumor cell lines) [1] [2]	Information missing	Information missing
Interaction with P-gp	Substantially less interaction [1] [2]	Strongly affected [1] [2]	Strongly affected [1] [2]
Interaction with MRP1	Retained potency; resistance not detected [2]	Information missing	Information missing

Feature	HTI-286	Paclitaxel/Taxanes	Vinblastine/Vinca Alkaloids
Interaction with MXR/ABCG2	Retained potency; resistance not detected [2]	Information missing	Information missing
In vivo Efficacy in P-gp+ Tumors	Effective in resistant xenografts (e.g., HCT-15, KB-8-5) [2]	Ineffective in the same models [2]	Ineffective in the same models [2]
Oral Bioavailability	Efficacy achieved with oral administration [2]	Information missing	Information missing

Mechanisms of Action and Resistance

HTI-286 inhibits the polymerization of purified tubulin and depolymerizes microtubules in cells. It demonstrates high potency across various human cancer cell lines [1] [2]. The following diagram illustrates its mechanism and key resistance pathways.



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While HTI-286 is a poor substrate for P-gp, research indicates that prolonged exposure can select for resistant cells through alternative mechanisms [3]:

- **Reduced Drug Accumulation:** Resistant KB-HTI cells showed lower accumulation of HTI-286, which was partially reversed by sodium azide, suggesting involvement of an ATP-dependent efflux pump distinct from P-gp, BCRP, MRP1, or MRP3 [3].

- **Target Mutation:** These resistant cells were also found to have a point mutation in α -tubulin (Ala12 to Ser), near the nonexchangeable GTP-binding site [3]. Cells with this mutation showed cross-resistance to other Vinca peptide-site agents (e.g., dolastatin-10) and some DNA-damaging drugs, but minimal resistance to taxanes or epothilones [3].

Detailed Experimental Data

The following table provides quantitative data from key experiments demonstrating HTI-286's ability to overcome drug resistance *in vitro*.

Cell Line / Model	Resistance Profile	HTI-286 IC ₅₀ / Effect	Comparative Agent (e.g., Paclitaxel) IC ₅₀ / Effect
Various Human Carcinoma Xenografts (in vivo) [2]	P-gp overexpressing (e.g., HCT-15, DLD-1, MX-1W, KB-8-5)	Marked tumor regression; inhibition of established tumors >1 gram	Ineffective due to P-gp mediated resistance
KB-3-1 (Epidermoid Carcinoma) [3]	Parental sensitive line	~0.3 nM (estimated from resistance factor)	Information missing
KB-HTI (Selected in 4 nM HTI-286) [3]	12-fold resistant to HTI-286; cross-resistant to hemiasterlin A, dolastatin-10, vinblastine, Adriamycin, mitoxantrone	~4 nM (estimated)	Information missing
Hepatic Tumor Cell Lines (MH, HepG2, Hep3B) [4]	Models for hepatocellular carcinoma (often MDR)	Mean IC ₅₀ ≈ 2 nM	Information missing
Primary Human Hepatocytes (PHH) [4]	Normal liver cells	No significant decrease in cell viability at active concentrations	Information missing

Key Experimental Protocols

The conclusions about HTI-286 are drawn from standard preclinical research methodologies. Here are the details of some core experiments cited.

1. *In Vitro* Cytotoxicity and Resistance Profiling [3]

- **Objective:** To determine the potency of HTI-286 and profile its cross-resistance in drug-selected cell lines.
- **Cell Lines:** KB-3-1 epidermoid carcinoma cells and their resistant derivatives (KB-HTI) selected by exposure to increasing concentrations of HTI-286.
- **Proliferation Assay:** Cells are cultured in microtiter plates and exposed to a range of drug concentrations for a determined duration (e.g., 1-3 doubling times). Cell viability is typically measured using colorimetric assays like MTT, which measures mitochondrial activity. The IC₅₀ (concentration that inhibits 50% of cell proliferation) is calculated from the dose-response curve.
- **Cross-Resistance Testing:** The resistant KB-HTI cells are treated with various chemotherapeutic agents from different classes (e.g., vinblastine, paclitaxel, dolastatin-10, Adriamycin) to generate IC₅₀ values and determine the fold-resistance.

2. *In Vivo* Efficacy in Xenograft Models [2] [4]

- **Objective:** To evaluate the antitumor activity of HTI-286 against human tumor xenografts in immunodeficient mice, including models with P-gp mediated resistance.
- **Animal Models:** Athymic (nude) mice implanted with human tumor cells (e.g., HCT-15 colon carcinoma, KB-8-5 epidermoid carcinoma, hepatic tumor allografts).
- **Drug Administration:** HTI-286 is administered intravenously (in saline) or orally. Treatment often begins when tumors are established or reach a specific size (>1 gram in some studies).
- **Evaluation:** Tumor volume is measured regularly and compared to untreated control groups. The primary outcomes are tumor growth inhibition and tumor regression.

3. Drug Accumulation and Efflux Studies [3]

- **Objective:** To investigate drug transport as a mechanism of resistance.
- **Method:** Parental and resistant cells are incubated with radiolabeled drugs (e.g., [³H]HTI-286). The intracellular accumulation of the drug is measured over time.
- **Efflux Inhibition:** Cells are pre-treated with an ATPase inhibitor like sodium azide to deplete energy. If accumulation increases in resistant cells upon inhibition, it suggests an active, ATP-dependent efflux pump is involved.

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